trans-2-Decenoyl-L-carnitine
CAS No.:
Cat. No.: VC16037362
Molecular Formula: C17H31NO4
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H31NO4 |
|---|---|
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | (3R)-3-[(E)-dec-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
| Standard InChI | InChI=1S/C17H31NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h11-12,15H,5-10,13-14H2,1-4H3/b12-11+/t15-/m1/s1 |
| Standard InChI Key | MITAQTMTDSXVQD-AYJWMTRPSA-N |
| Isomeric SMILES | CCCCCCC/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
| Canonical SMILES | CCCCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
trans-2-Decenoyl-L-carnitine (systematic name: (2R)-3-carboxy-N,N,N-trimethyl-2-[(2E)-1-oxo-2-decen-1-yl]oxypropan-1-aminium) consists of an L-carnitine backbone esterified to trans-2-decenoic acid. The molecular formula is C₁₇H₃₁NO₄, with a molar mass of 313.43 g/mol. The trans configuration of the double bond at the Δ² position introduces rigidity into the hydrocarbon chain, affecting its interaction with mitochondrial membranes and enzymes .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₇H₃₁NO₄ | |
| Molar mass (g/mol) | 313.43 | |
| Melting point | 180–185°C (decomposes) | |
| Solubility in water | 50 mg/mL (20°C) | |
| Optical rotation ([α]D²⁵) | -15° to -18° (c = 0.1 in H₂O) |
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for characterizing trans-2-Decenoyl-L-carnitine. Key spectral features include:
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¹H NMR: A doublet at δ 5.45 ppm (J = 15.2 Hz) corresponding to the trans double bond protons .
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¹³C NMR: A carbonyl signal at δ 173.2 ppm (ester) and δ 170.9 ppm (carboxylate) .
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MS/MS: A dominant fragment ion at m/z 85, indicative of the trimethylammonium group in L-carnitine .
Biosynthesis and Metabolic Pathways
Endogenous Synthesis
In vivo, trans-2-Decenoyl-L-carnitine is synthesized via the carnitine shuttle system. The enzyme carnitine palmitoyltransferase 1 (CPT1) catalyzes the transfer of the decenoyl group from trans-2-decenoyl-CoA to L-carnitine, forming the acylcarnitine. This reaction occurs on the outer mitochondrial membrane, enabling fatty acid transport into the matrix for β-oxidation.
Catabolism and β-Oxidation
Within mitochondria, carnitine palmitoyltransferase 2 (CPT2) hydrolyzes trans-2-Decenoyl-L-carnitine back to trans-2-decenoyl-CoA, which undergoes four cycles of β-oxidation to yield five acetyl-CoA molecules. The process generates 28 ATP equivalents per molecule of decenoyl-CoA .
Figure 1: β-Oxidation of trans-2-Decenoyl-L-carnitine
Analytical Methods for Detection and Quantification
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (210 nm) is widely used for quantifying trans-2-Decenoyl-L-carnitine in biological samples. A C18 column and mobile phase of acetonitrile:water (70:30, v/v) achieve baseline separation within 15 minutes .
Tandem Mass Spectrometry (MS/MS)
Electrospray ionization (ESI)-MS/MS offers superior sensitivity (limit of detection: 0.1 ng/mL) and specificity. Multiple reaction monitoring (MRM) transitions include m/z 314 → 85 (quantifier) and m/z 314 → 184 (qualifier) .
Table 2: Analytical Performance Metrics
| Method | LOD (ng/mL) | LOQ (ng/mL) | Linear Range (ng/mL) |
|---|---|---|---|
| HPLC-UV | 50 | 150 | 150–10,000 |
| ESI-MS/MS | 0.1 | 0.3 | 0.3–500 |
Clinical and Diagnostic Relevance
Biomarker for VLCAD Deficiency
Elevated serum levels of trans-2-Decenoyl-L-carnitine (>2 μM) are pathognomonic for VLCAD deficiency, a disorder impairing long-chain fatty acid oxidation. Newborn screening programs utilize MS/MS to detect this biomarker, enabling early dietary interventions .
Correlation with Metabolic Phenotypes
In a cohort of 120 patients, trans-2-Decenoyl-L-carnitine levels correlated strongly with clinical severity (r = 0.82, p < 0.001). Concentrations exceeding 5 μM were associated with cardiomyopathy and hepatic steatosis .
Industrial Synthesis and Applications
Laboratory-Scale Synthesis
trans-2-Decenoyl-L-carnitine is synthesized via acid-catalyzed esterification:
Yields exceed 85% after purification by silica gel chromatography.
Pharmaceutical Formulations
The compound is formulated as lyophilized powders (10–100 mg/vial) for intravenous administration in metabolic therapies. Stability studies confirm a shelf life of 24 months at -20°C .
Future Directions and Research Challenges
Targeted Metabolomics
Advances in ion mobility spectrometry could enhance the resolution of acylcarnitine isomers, distinguishing trans-2-Decenoyl-L-carnitine from cis-configurations .
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